Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde structure
اسم المنتج:5-Nitrosalicylaldehyde
كاس عدد:97-51-8
وسط:C7H5NO4
ميغاواط:167.118901968002
MDL:MFCD00007337
CID:34903
PubChem ID:66808

5-Nitrosalicylaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Hydroxy-5-nitrobenzaldehyde
    • 5-NITROSALICALDEHYDE
    • AKOS 90780
    • BENZALDEHYDE, 2-HYDROXY-5-NITRO-
    • TIMTEC-BB SBB003885
    • 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
    • 2-hydroxy-5-nitro-benzaldehyd
    • 5-nitro-salicylaldehyd
    • -Nitro-2-hydroxybenzaldehyde
    • Salicylaldehyde, 5-nitro-
    • 5-Nitrosalicylaldehdye
    • 5-Nitrosalicyaldehyde
    • 2-NITROSALICYLALDEHYDE
    • 5-NITROSOSALICYLALDEHYDE
    • 5-NITROSALICLALDEHYDE
    • Hydroxy-5-nitrobenzaldehyde,
    • 5-Nitrosalicylaldehyde
    • 5-Nitrosalicylaldehy
    • 5NSA
    • 2-HYDROXY 5-NITROBENZALDEHYDE
    • 2-Hydroxy-5-nitrobenzaldehyde (ACI)
    • Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
    • 2-Formyl-4-nitrophenol
    • 2-Hydroxy-5-nitrobenzaldehye
    • 5-Nitro-2-hydroxybenzaldehyde
    • 5-Nitrosalicylaladhyde
    • 6-Hydroxy-3-nitrobenzaldehyde
    • NSC 881
    • NSC 97387
    • 2-Hydroxy-5-nitrobenzaldehyde,98%
    • UNII-ZJ6GGT3K66
    • 2-Hydroxy-5-nitro-benzaldehyde
    • SY004427
    • NSC881
    • MFCD00007337
    • N0255
    • CS-M1907
    • ZJ6GGT3K66
    • BBL000323
    • AKOS000108208
    • AH-034/32841024
    • PS-6254
    • AC-3345
    • EN300-18390
    • DB-004004
    • DTXSID6059154
    • SCHEMBL79298
    • F11283
    • CHEMBL3660344
    • US8614253, .3-39
    • 2-Hydroxy-5-nitrobenzaldehyde, 98%
    • NSC-881
    • EINECS 202-587-0
    • NS00040518
    • GEO-01539
    • F2191-0160
    • NSC-97387
    • BDBM111008
    • Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
    • Z57160172
    • STK346021
    • Oprea1_813586
    • DTXCID0049024
    • PD129677
    • Q-200288
    • 97-51-8
    • AI3-52608
    • 5-nitro-2-hydroxy-benzaldehyde
    • 5-nitro salicylaldehyde
    • MDL: MFCD00007337
    • نواة داخلي: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
    • مفتاح Inchi: IHFRMUGEILMHNU-UHFFFAOYSA-N
    • ابتسامات: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
    • برن: 512565

حساب السمة

  • نوعية دقيقة: 167.021858g/mol
  • تهمة السطحية: 0
  • XLogP3: 2
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • تدوير ملزمة العد: 1
  • النظائر كتلة واحدة: 167.021858g/mol
  • النظائر كتلة واحدة: 167.021858g/mol
  • طوبولوجي سطح القطب: 83.1Ų
  • عدد الذرات الثقيلة: 12
  • تعقيدات: 188
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1
  • tautomeric العد: 4
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: Not available
  • كثيف: 1.5216 (rough estimate)
  • نقطة انصهار: 125-128 °C (lit.)
  • نقطة الغليان: 295.67°C (rough estimate)
  • نقطة الوميض: 137.3°C
  • انكسار: 1.6280 (estimate)
  • معامل توزيع المياه: Soluble in water (partly).
  • بسا: 83.12000
  • لوغب: 1.63610
  • حساسية: Air & Light Sensitive
  • الذوبان: Not available

5-Nitrosalicylaldehyde أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H302,H315,H319
  • تحذير: P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/38
  • تعليمات السلامة: S26-S36-S37/39
  • رتكس:CU6675000
  • تحديد البضائع الخطرة: Xi Xn
  • ظروف التخزين:Keep in dark place,Inert atmosphere,2-8°C
  • مصطلح خطر:R22; R36/37/38
  • تسا:Yes

5-Nitrosalicylaldehyde بيانات الجمارك

  • رمز النظام المنسق:2913000090
  • بيانات الجمارك:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N145A-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥465.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥193.00 2024-04-23
TRC
N520950-5g
5-Nitrosalicylaldehyde
97-51-8
5g
$ 127.00 2023-09-06
Enamine
EN300-18390-10.0g
2-hydroxy-5-nitrobenzaldehyde
97-51-8 95%
10g
$32.0 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N109087-10g
5-Nitrosalicylaldehyde
97-51-8 97%
10g
¥49.90 2023-09-01
Ambeed
A151323-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$52.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-25g
5-Nitrosalicylaldehyde
97-51-8 98%
25g
¥46.00 2024-04-23
Oakwood
013603-10g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
10g
$17.00 2024-07-19
Oakwood
013603-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$82.00 2024-07-19
Alichem
A014000394-250mg
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 97%
250mg
$480.00 2023-08-31

5-Nitrosalicylaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 5, rt
المراجع
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors
Shi, Ailong; Wang, Defa; Wang, He; Wu, Yue; Tian, Haiqiu; et al, RSC Advances, 2016, 6(115), 114879-114888

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  6 h, rt
المراجع
Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis
Renuka, Janupally; Reddy, Kummetha Indrasena; Srihari, Konduri; Jeankumar, Variam Ullas; Shravan, Morla; et al, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
المراجع
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ;  8 min, rt
المراجع
Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions
Hajipour, A. R.; Bagheri, H. R.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Zirconium oxynitrate Solvents: Acetone ;  2 h, 50 °C
المراجع
Highly efficient nitration of phenolic compounds by zirconyl nitrate
Selvam, J. Jon Paul; Suresh, V.; Rajesh, K.; Reddy, S. Ravinder; Venkateswarlu, Y., Tetrahedron Letters, 2006, 47(15), 2507-2509

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Methanesulfonic acid ,  Alumina ,  Magnesium nitrate hexahydrate ;  > 1 min
1.2 40 min, rt
المراجع
Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate
Hosseini-Sarvari, Mona; Tavakolian, Mina, Journal of Chemical Research, 2008, (12), 722-724

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.5 h, reflux
المراجع
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; Zolfigol, M. A.; Khaleghi, M.; Mohammadpour-Baltork, I., Synthetic Communications, 2003, 33(11), 1839-1844

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Zinc nitrate Solvents: Water ,  Polyethylene glycol ;  3 - 4 min
المراجع
Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions
Rajanna, K. C.; Chary, V. Sudhakar; Kumar, M. Satish; Krishnaiah, G.; Srinivas, P.; et al, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Nitric acid ;  rt
المراجع
Highly Sensitive Fluorescence Molecular Switch for the Ratio Monitoring of Trace Change of Mitochondrial Membrane Potential
Wang, Caixia; Wang, Ge; Li, Xiang; Wang, Kui; Fan, Jing; et al, Analytical Chemistry (Washington, 2017, 89(21), 11514-11519

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol
المراجع
Fischer's base as a protecting group: protection and deprotection of 2-hydroxybenzaldehydes
Cho, Young Jin; Lee, Seung Hwan; Bae, Jong Woo; Pyun, Hyung-Jung; Yoon, Cheol Min, Tetrahedron Letters, 2000, 41(20), 3915-3917

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ;  30 min, rt → 80 °C; 4 h, rt
المراجع
Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid
, China, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) ,  Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) ,  Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ;  42 min, 1 atm, rt
المراجع
Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen
Kazemnejadi, Milad; Shakeri, Alireza; Mohammadi, Mohammad; Tabefam, Marzieh, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Nitric acid
المراجع
Preparation of 5-nitrosalicylaldehyde ethanolamine Schiff base
Liu, Cuiying; Guo, Xiuying, Huaxue Shiji, 1994, 16(6),

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ;  40 min, rt
المراجع
Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst
Mahmoudi, Boshra; Rostami, Amin; Kazemnejadi, Milad; Hamah-Ameen, Baram Ahmed, Green Chemistry, 2020, 22(19), 6600-6613

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
المراجع
Method for preparation of hydroxy compounds and catalyst for its preparation
, Japan, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 78 °C; 2 h, 78 °C
المراجع
Method for synthesizing mesalazine
, China, , ,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, -5 °C
المراجع
Synthesis of 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzothiopyran-2,2'-[2H]indole]
, China, , ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  1.5 h, reflux
المراجع
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Indian Journal of Chemistry, 2005, (2005), 577-580

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ;  5 s, reflux
المراجع
Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions
Hajipour, A. R.; Zahmatkesh, S.; Ruoho, A. E., Journal of the Iranian Chemical Society, 2008, ,

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ;  8 min, rt
المراجع
Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

5-Nitrosalicylaldehyde Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde
A11234
نقاء:99%
كمية:1kg
الأسعار ($):296.0